molecular formula C5H7NO2 B169427 3,4-dimethylisoxazol-5(4H)-one CAS No. 15731-93-8

3,4-dimethylisoxazol-5(4H)-one

Cat. No. B169427
CAS RN: 15731-93-8
M. Wt: 113.11 g/mol
InChI Key: UYYXCVRLRKSYAA-UHFFFAOYSA-N
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Description

“3,4-dimethylisoxazol-5(4H)-one” is a compound with the molecular formula C5H7NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of “3,4-dimethylisoxazol-5(4H)-one” can be represented by the InChI string: InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 . The compound has a molecular weight of 113.11 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dimethylisoxazol-5(4H)-one” include a molecular weight of 113.11 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 151 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Novel Triazole Derivatives and Their Applications

Triazole derivatives, including structures related to 3,4-dimethylisoxazol-5(4H)-one, have been identified for their broad range of biological activities. The development of new triazole compounds has been driven by their potential in treating various diseases, showcasing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These derivatives are synthesized through various chemical methods, emphasizing the need for green chemistry approaches in their preparation to address sustainability and energy-saving concerns (Ferreira et al., 2013).

Biological Features of 1,2,4-Triazole Derivatives

The biological activities of 1,2,4-triazole derivatives have been extensively reviewed, highlighting their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility in chemical modeling of these compounds offers significant potential for developing new therapeutic agents. The research underscores the importance of synthesizing biologically active derivatives among 1,2,4-triazoles to address emerging health challenges, including bacterial resistance and neglected diseases (Ohloblina, 2022).

Antioxidant Activity Determination Methods

Analytical methods used in determining the antioxidant activity of compounds, including those related to 3,4-dimethylisoxazol-5(4H)-one, have been critically reviewed. This research highlights the importance of understanding the detection mechanisms, applicability, advantages, and disadvantages of various tests used to assess antioxidant capacity. The review provides insights into the chemical reactions underlying these assays and their application in analyzing complex samples, which could be instrumental in evaluating the antioxidant potential of new triazole derivatives (Munteanu & Apetrei, 2021).

Application in High-Energy Materials

The crystal structure, thermolysis, and applications of 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts have been thoroughly reviewed, offering insights into their potential as high-energetic materials. This research discusses the theoretical and experimental aspects of NTO's crystal structure and its performance as an energetic compound, highlighting the importance of understanding these materials for various applications (Singh & Felix, 2003).

Future Directions

The future directions for the research and development of “3,4-dimethylisoxazol-5(4H)-one” could involve the development of new, efficient, and eco-friendly synthetic routes . There is also potential for further exploration of its biological activities and applications in drug discovery .

properties

IUPAC Name

3,4-dimethyl-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYXCVRLRKSYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337699
Record name 3,4-dimethylisoxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethylisoxazol-5(4H)-one

CAS RN

15731-93-8
Record name 3,4-dimethylisoxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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